4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a derivative of sulfamethoxazole, a member of the sulfonamide family of antibiotics . Sulfamethoxazole interferes with folic acid synthesis in susceptible bacteria . It’s also known as 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 5-methylisoxazole-3-carboxamide as the raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine. Then, it condenses with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole. Finally, under alkaline conditions, it hydrolyzes to form 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis
The molecular structure of this compound is highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the reaction of ester 3 with hydrazine monohydrate in propan-2-ol under reflux conditions leads to the formation of the desired compound .Scientific Research Applications
- The compound has been evaluated for its antibacterial and antifungal properties. Researchers have found promising results, making it a potential candidate for combating microbial infections .
- Key Findings : The compound was utilized to synthesize 2-pyridone derivatives, chromene derivatives, hydrazone derivatives, and other heterocycles incorporating a sulfamoyl moiety .
- Key Findings : The compound’s potential therapeutic value makes it relevant for drug discovery and pharmaceutical research .
- Key Findings : The compound’s reaction with arene diazonium chlorides yielded pyrazole derivatives, which are of interest in drug development .
- Key Findings : The compound’s condensation with salicylaldehyde led to the formation of corresponding chromene derivatives .
Antimicrobial Activity
Heterocyclic Synthesis
Biological and Therapeutic Value
Pyrazole Derivatives
2-Pyridones
Global Properties and Electronic Structure
Mechanism of Action
Mode of Action
It is known that isoxazole, a five-membered heterocyclic moiety, is commonly found in many drugs and has significant biological interests .
Biochemical Pathways
Isoxazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the isoxazole moiety may influence these properties, as it is a common feature in many drugs .
Result of Action
Isoxazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents and the flexibility of the compound can modulate its action . Furthermore, the presence or absence of amide-amide interactions can also influence the compound’s action .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. For instance, new derivatives based on sulfamethoxazole have been synthesized and tested for their anticancer and antimicrobial properties . This suggests that “4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” and its derivatives could have potential applications in the development of new drugs.
properties
IUPAC Name |
4-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-9-11(7-14-18-9)8-15-19(16,17)12-4-2-10(6-13)3-5-12/h2-5,7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUBZPRWTIRLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.